(2S,5R)-2-phenoxyoxane-3,4,5-triol
Description
(2S,5R)-2-Phenoxyoxane-3,4,5-triol is a chiral carbohydrate derivative featuring a central oxane (tetrahydropyran) ring substituted with a phenoxy group at position 2 and hydroxyl groups at positions 3, 4, and 4. Its stereochemistry (2S,5R) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23g/mol |
IUPAC Name |
(2S,5R)-2-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2/t8-,9?,10?,11+/m1/s1 |
InChI Key |
RTBHKOWSOJOEPS-SFXRXQKFSA-N |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Isomeric SMILES |
C1[C@H](C(C([C@@H](O1)OC2=CC=CC=C2)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2S,5R)-2-phenoxyoxane-3,4,5-triol with analogs differing in substituents, stereochemistry, or functional groups.
Substituent Variations
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The phenoxy group in the target compound enhances aromatic interactions compared to aliphatic substituents (e.g., Pro-xylane’s hydroxypropyl). This may influence solubility, with phenoxy derivatives being less polar than hydroxyl-rich analogs like C12H22O11 (MW 342.30) .
- Stereochemistry : The (2S,5R) configuration distinguishes it from enantiomers such as (2R,3S,4S,5R,6R)-configured oxanes, which exhibit distinct spectroscopic profiles and reactivity .
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